BE“GHE Foundational & Exploratory

Check Availability & Pricing

(5-Methylpyrimidin-2-yl)methanamine CAS
number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(5-Methylpyrimidin-2-
Compound Name:
yl)methanamine

cat. No.: B1316019

An In-Depth Technical Guide to (5-
Methylpyrimidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-2-
yl)methanamine, including its chemical properties, potential synthetic routes, and prospective
biological activities based on the known pharmacology of related pyrimidine derivatives. This

document is intended to serve as a foundational resource for researchers and drug
development professionals interested in the exploration and utilization of this compound.

Core Chemical Data

(5-Methylpyrimidin-2-yl)methanamine is a substituted pyrimidine with the following key
identifiers and properties.
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Property Value

CAS Number 930272-60-9[1]

Molecular Formula CeHoN3[2]

Molecular Weight 123.16 g/mol [2]

IUPAC Name (5-methylpyrimidin-2-yl)methanamine

Potential Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of (5-Methylpyrimidin-2-
yl)methanamine are not extensively detailed in published literature, general methods for the
synthesis of pyrimidine derivatives can be adapted. A plausible synthetic approach involves the
cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.

lllustrative Synthetic Pathway

A common strategy for the synthesis of substituted pyrimidines involves the reaction of an
appropriately substituted 3-dicarbonyl compound with guanidine. For (5-Methylpyrimidin-2-
yl)methanamine, a potential precursor could be a protected aminomethyl derivative of a (3-
ketoaldehyde.
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Step 1: Precursor Synthesis

Protected 3-amino-2-methylpropenal Guanidine

Cyclocondensation

Protected (5-Methylpyrimidin-2-yl)methanamine

Step 2: Déprotection

Deprotection

(5-Methylpyrimidin-2-yl)methanamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (5-Methylpyrimidin-2-yl)methanamine.

General Experimental Protocol for Kinase Inhibition
Assay

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a common
experimental protocol to assess the biological activity of (5-Methylpyrimidin-2-
yl)methanamine would be a kinase inhibition assay. The following is a generalized
luminescence-based assay protocol.[3]

Objective: To determine the in vitro inhibitory activity of (5-Methylpyrimidin-2-yl)methanamine
against a specific kinase (e.g., JAK2).
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Materials:

¢ (5-Methylpyrimidin-2-yl)methanamine

o Kinase enzyme (e.g., recombinant human JAK2)

o Kinase substrate (e.g., a specific peptide)

e ATP

» Kinase assay buffer

e Luminescence-based ATP detection reagent

o 384-well plates

o Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a stock solution of (5-Methylpyrimidin-2-yl)methanamine
in DMSO. Perform serial dilutions to obtain a range of concentrations for ICso determination.

o Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well plate.
Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

o Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and
assay buffer. Add this mixture to the wells to initiate the reaction.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration
(e.g., 60 minutes) to allow the enzymatic reaction to proceed.

» Signal Detection: Stop the reaction and measure the remaining ATP by adding the
luminescence-based detection reagent.

o Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely
proportional to kinase activity. Calculate the percent inhibition for each compound
concentration and determine the ICso value.
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Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Potential Signaling Pathway Involvement: JAK-STAT
Pathway

Derivatives of 5-methyl-pyrimidine have been identified as potent and selective inhibitors of
Janus kinases (JAKSs), particularly JAK2. The JAK-STAT signaling pathway is a critical regulator
of cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of
this pathway is implicated in various diseases, including myeloproliferative neoplasms and

inflammatory conditions.[4][5]

The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases,
leading to inhibition of their catalytic activity. Therefore, it is plausible that (5-Methylpyrimidin-
2-yl)methanamine could be investigated as a potential inhibitor of the JAK-STAT pathway.
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Caption: Potential inhibition of the JAK-STAT signaling pathway.
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Conclusion

(5-Methylpyrimidin-2-yl)methanamine represents a chemical entity with potential for further
investigation, particularly in the context of kinase inhibition. While direct experimental data for
this specific compound is limited, the extensive research on related pyrimidine derivatives
provides a strong rationale for its exploration as a modulator of cellular signaling pathways,
such as the JAK-STAT pathway. The synthetic and experimental protocols outlined in this guide
offer a starting point for researchers to synthesize and evaluate the biological activity of this
promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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